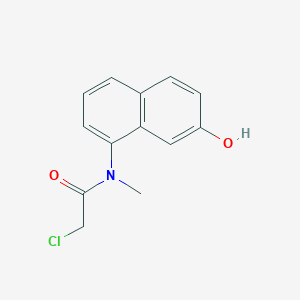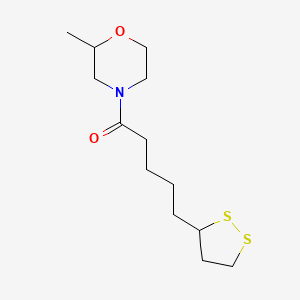
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to activate the Nrf2 pathway, which is responsible for the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one is also stable and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for research on 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one. One area of interest is the potential use of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one in these applications. Another area of research is the development of new synthetic methods for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one that are more efficient and cost-effective. Additionally, the identification of new targets and pathways for 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one could lead to the development of new therapeutic applications.
合成方法
The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one involves the reaction of 1,2-dithiolane-3-thione with 2-methylmorpholine-4-oxide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one as a white crystalline powder with a molecular weight of 297.4 g/mol.
科学研究应用
5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(1,2-Dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-(dithiolan-3-yl)-1-(2-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-14(7-8-16-11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUUBGTTLEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

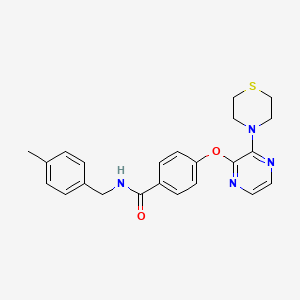
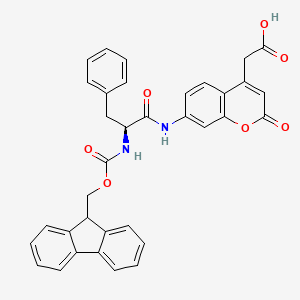
![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)
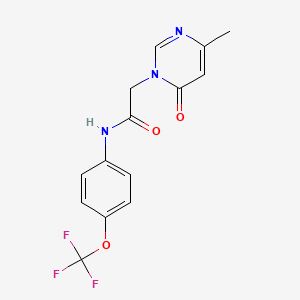
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)
![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)
![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
